Histidine alpha-ketoisocaproate
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Overview
Description
Histidine alpha-ketoisocaproate is a compound that combines the amino acid histidine with alpha-ketoisocaproate, a keto acid derived from the metabolism of leucine
Preparation Methods
Synthetic Routes and Reaction Conditions: Histidine alpha-ketoisocaproate can be synthesized through enzymatic and chemical methods. One common approach involves the use of L-amino acid deaminase from Proteus mirabilis, which catalyzes the conversion of L-leucine to alpha-ketoisocaproate. This enzyme can be expressed in Escherichia coli and optimized for higher catalytic efficiency .
Industrial Production Methods: Industrial production of alpha-ketoisocaproate often involves chemical synthesis methods such as the hydantoin process, where hydantoin reacts with carbonyl-containing compounds to generate intermediates, followed by hydrolysis and acidification . Enzymatic methods using engineered microorganisms are also being explored for their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Histidine alpha-ketoisocaproate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, histidine can participate in visible-light-driven thioacetal activation reactions, enabling modifications on histidine residues .
Common Reagents and Conditions: Common reagents for these reactions include electrophilic thionium intermediates for histidine modifications and various oxidizing and reducing agents for alpha-ketoisocaproate transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alpha-ketoisocaproate can lead to the formation of isovaleryl-CoA, a key intermediate in leucine metabolism .
Scientific Research Applications
Histidine alpha-ketoisocaproate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.
Industry: It is utilized in the production of amino acid supplements and other nutritional products.
Mechanism of Action
The mechanism of action of histidine alpha-ketoisocaproate involves its participation in metabolic pathways. Alpha-ketoisocaproate is a key intermediate in the degradation of leucine, leading to the production of various metabolites such as acetyl-CoA and isovaleryl-CoA . These metabolites play crucial roles in energy production and biosynthesis of essential molecules. Histidine, on the other hand, can undergo post-translational modifications, influencing protein interactions and enzyme activities .
Comparison with Similar Compounds
Histidine alpha-ketoisocaproate can be compared with other similar compounds such as:
Alpha-Ketoisocaproic Acid: A metabolic intermediate in leucine degradation, used in managing renal failure.
Alpha-Ketoisovalerate: Another keto acid derived from valine metabolism, with similar applications in metabolic studies.
Alpha-Keto-beta-methylvalerate: Derived from isoleucine metabolism, used in similar contexts as alpha-ketoisocaproate.
This compound is unique due to its combination of histidine and alpha-ketoisocaproate, offering a distinct set of properties and applications in various fields.
Properties
CAS No. |
78000-40-5 |
---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9N3O2.C6H10O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-4(2)3-5(7)6(8)9/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1 |
InChI Key |
SEGLGXWKMQWPCB-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)CC(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)CC(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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